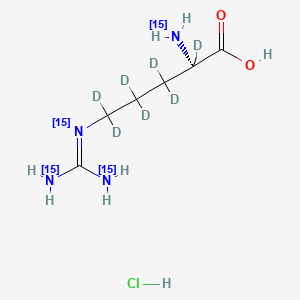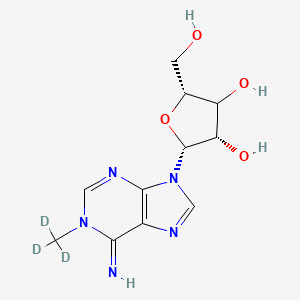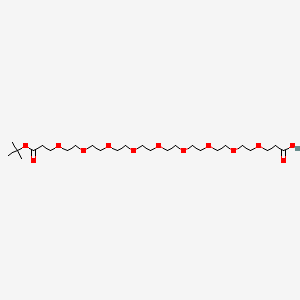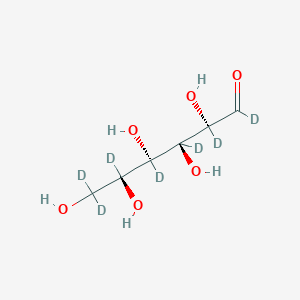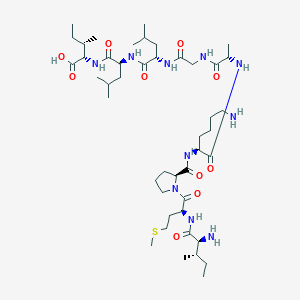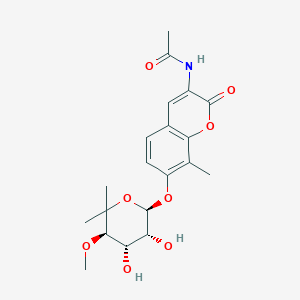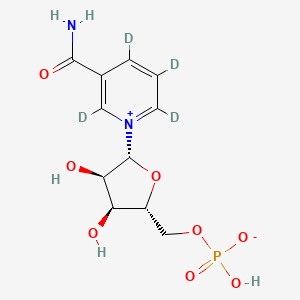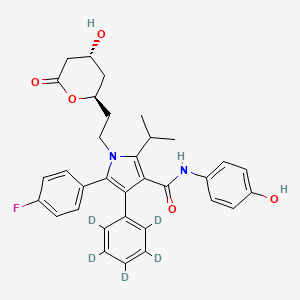
4-Hydroxy Atorvastatin Lactone-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy Atorvastatin Lactone-d5 is a deuterium-labeled derivative of 4-hydroxy atorvastatin lactone. It is primarily used as an internal standard in mass spectrometry for the quantification of atorvastatin and its metabolites. Atorvastatin is a well-known HMG-CoA reductase inhibitor used to lower lipid levels and reduce the risk of cardiovascular diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy Atorvastatin Lactone-d5 involves the incorporation of deuterium atoms into the 4-hydroxy atorvastatin lactone molecule. This can be achieved through a series of chemical reactions, including deuterium exchange reactions. One common method involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of high-speed vibration milling and other mechanochemical techniques has been explored to enhance the efficiency and environmental sustainability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Hydroxy Atorvastatin Lactone-d5 undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Conversion to alcohols or alkanes.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce alcohols .
Applications De Recherche Scientifique
4-Hydroxy Atorvastatin Lactone-d5 is widely used in scientific research, particularly in the fields of:
Chemistry: As an internal standard in mass spectrometry for the quantification of atorvastatin and its metabolites.
Biology: Studying the metabolic pathways and pharmacokinetics of atorvastatin.
Medicine: Investigating the efficacy and safety of atorvastatin and its derivatives in treating hypercholesterolemia and cardiovascular diseases.
Industry: Used in the development and quality control of pharmaceutical formulations containing atorvastatin
Mécanisme D'action
4-Hydroxy Atorvastatin Lactone-d5, like atorvastatin, inhibits the enzyme HMG-CoA reductase, which catalyzes the conversion of HMG-CoA to mevalonate, a key step in cholesterol biosynthesis. This inhibition leads to a decrease in cholesterol levels in the liver, which in turn reduces the levels of low-density lipoprotein (LDL) cholesterol in the blood. The deuterium labeling does not significantly alter the mechanism of action but allows for precise quantification in research studies .
Comparaison Avec Des Composés Similaires
4-Hydroxy Atorvastatin Lactone: The non-deuterated form of the compound.
Atorvastatin Lactone: Another metabolite of atorvastatin.
Atorvastatin: The parent compound, widely used as a cholesterol-lowering medication.
Uniqueness: 4-Hydroxy Atorvastatin Lactone-d5 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in mass spectrometry. This makes it particularly valuable in pharmacokinetic and metabolic studies .
Propriétés
Formule moléculaire |
C33H33FN2O5 |
|---|---|
Poids moléculaire |
561.7 g/mol |
Nom IUPAC |
5-(4-fluorophenyl)-1-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-N-(4-hydroxyphenyl)-4-(2,3,4,5,6-pentadeuteriophenyl)-2-propan-2-ylpyrrole-3-carboxamide |
InChI |
InChI=1S/C33H33FN2O5/c1-20(2)31-30(33(40)35-24-12-14-25(37)15-13-24)29(21-6-4-3-5-7-21)32(22-8-10-23(34)11-9-22)36(31)17-16-27-18-26(38)19-28(39)41-27/h3-15,20,26-27,37-38H,16-19H2,1-2H3,(H,35,40)/t26-,27-/m1/s1/i3D,4D,5D,6D,7D |
Clé InChI |
KDJMDZSAAFACAM-GVULGNFTSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(N(C(=C2C(=O)NC3=CC=C(C=C3)O)C(C)C)CC[C@@H]4C[C@H](CC(=O)O4)O)C5=CC=C(C=C5)F)[2H])[2H] |
SMILES canonique |
CC(C)C1=C(C(=C(N1CCC2CC(CC(=O)O2)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


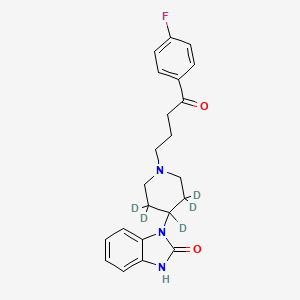

![(2S,3R,4S,5S)-3-tert-butyl-4-[[2-methoxy-5-(trifluoromethyl)pyridin-3-yl]methoxy]-5-(2-methylphenyl)-1-[(2S)-oxane-2-carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B12423781.png)
